1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1'-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)-
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Overview
Description
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the ethanol group and subsequent functionalization with the biphenyl and trifluoromethyl groups. Common reagents used in these reactions include imidazole, ethanol, biphenyl derivatives, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-2-ethanol derivatives with different substituents.
- Biphenyl derivatives with varying functional groups.
- Trifluoromethylated compounds with different core structures.
Uniqueness
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1'-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- is a complex organic compound characterized by its unique structural features, including an imidazole ring and various aromatic substituents. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor binding capabilities, which suggest applications in pharmacology.
Structural Characteristics
The compound's molecular weight is approximately 467.5 g/mol, and its structure includes:
- An imidazole ring
- A beta-amino group
- A biphenyl moiety linked via a methoxy group to a trifluoromethyl-substituted phenyl group
These structural components are hypothesized to contribute to its biological activity by facilitating interactions with various biological targets.
The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors. Binding to these targets can modulate their activity, leading to diverse biological effects. Research indicates that the compound may exhibit:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor binding : Modulating receptor activity which could influence physiological responses.
Biological Activities
Preliminary studies suggest that 1H-Imidazole-2-ethanol may exhibit various biological activities:
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and antimicrobial effectiveness.
- Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory properties, possibly through inhibition of inflammatory mediators.
- Anticancer Properties : Given the structural similarities with known anticancer agents, there is potential for this compound to exhibit cytotoxic effects against cancer cell lines.
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial properties of several imidazole derivatives, including related structures to 1H-Imidazole-2-ethanol. The results indicated that certain modifications in the imidazole ring and substituents significantly enhanced activity against various bacterial strains.
Structure-Activity Relationship (SAR)
Research into SAR has shown that:
- Substituents on the imidazole ring : Altering these can lead to significant changes in biological activity.
- Positioning of functional groups : Optimal positioning enhances binding affinity to biological targets.
Compound | Structural Features | Biological Activity |
---|---|---|
1H-Imidazole derivatives | Varying substituents | Antimicrobial, anticancer |
Biphenyl derivatives | Core with functional groups | Diverse reactivity |
Trifluoromethylated compounds | Enhanced lipophilicity | Increased biological activity |
Properties
CAS No. |
911412-31-2 |
---|---|
Molecular Formula |
C26H24F3N3O2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2R)-2-amino-2-[5-[4-[(4-phenylphenyl)methoxy]-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C26H24F3N3O2/c1-25(30,16-33)24-31-14-22(32-24)20-11-12-23(21(13-20)26(27,28)29)34-15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h2-14,33H,15-16,30H2,1H3,(H,31,32)/t25-/m0/s1 |
InChI Key |
NQPNQYMFNRJFNX-VWLOTQADSA-N |
Isomeric SMILES |
C[C@](CO)(C1=NC=C(N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)N |
Canonical SMILES |
CC(CO)(C1=NC=C(N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)N |
Origin of Product |
United States |
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